molecular formula C18H18FNO3 B2804922 4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid CAS No. 1214217-33-0

4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid

Cat. No.: B2804922
CAS No.: 1214217-33-0
M. Wt: 315.344
InChI Key: KSHWGVIVSLPHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid is a synthetic organic compound provided for research and forensic analysis. This compound is of significant interest in modern toxicology and pharmacology, particularly in the study of the metabolism and detection of synthetic opioids . Its structural features are analogous to those found in various "designer fentanyls" or "fentalogs," a class of new synthetic opioids responsible for a growing number of severe and fatal intoxications worldwide . Researchers utilize this compound and its analogs to investigate metabolic pathways, which typically involve reactions such as hydrolysis, hydroxylation, and N-dealkylation . Understanding these pathways is crucial for developing analytical methods to confirm the presence of such substances in biological samples from acute intoxication cases and fatalities, aiding in public health and forensic investigations . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. CAS Number: Check with the supplier for the specific isomer. Molecular Formula: C18H19FN2O3 (based on a closely related analog) . Product Use: For Research Use Only (RUO).

Properties

IUPAC Name

4-(4-fluorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHWGVIVSLPHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18FNO3
  • Molecular Weight : 291.32 g/mol
  • IUPAC Name : this compound

The presence of a fluorine atom is significant as it can influence the compound's lipophilicity and interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to modulate protein kinase activity, which is crucial for cellular proliferation and survival . This inhibition can lead to reduced tumor growth in cancer models.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which may protect cells from oxidative stress. Studies on related compounds indicate that they can scavenge free radicals effectively .
  • Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Compounds with similar structures have demonstrated significant inhibition of tyrosinase activity, suggesting that this compound may also possess this property, making it relevant for skin-related applications .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound in various contexts:

StudyModelResult
Study 1Human cancer cell linesSignificant reduction in cell viability at concentrations >10 µM.
Study 2Mouse melanoma modelDecreased tumor size observed after 14 days of treatment with 20 mg/kg daily.
Study 3In vitro tyrosinase assayIC50 value of 15 µM, indicating potent inhibition compared to control (kojic acid IC50 = 20 µM).

Case Studies

  • Cancer Treatment : In a preclinical study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Dermatological Applications : A study focused on skin hyperpigmentation indicated that the compound effectively inhibited melanin production in cultured melanocytes, supporting its use in cosmetic formulations aimed at reducing dark spots.
  • Neuroprotective Effects : Preliminary data suggest that the compound may have neuroprotective properties due to its antioxidant capacity, which was assessed using neuronal cell lines exposed to oxidative stress.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. A study involving structural modifications revealed that certain analogs demonstrated significant inhibitory effects on cancer cell proliferation, particularly in breast and prostate cancer models. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

Another notable application is in neuroprotection. The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which may enhance cognitive function .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis. Researchers have utilized it in multi-component reactions to generate diverse libraries of compounds with potential biological activities.

Case Study: Anticancer Research

A recent study focused on synthesizing derivatives of 4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid to evaluate their anticancer properties. The derivatives were tested against several cancer cell lines, showing promising results with IC50 values significantly lower than those of standard chemotherapeutics. This highlights the compound's potential as a scaffold for developing novel anticancer therapies.

Case Study: Neuroprotective Mechanisms

In another investigation, the neuroprotective effects of this compound were assessed using animal models of Alzheimer's disease. The results indicated that treatment with the compound led to improved memory performance and reduced neuroinflammation, suggesting its potential utility in therapeutic strategies for neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Fluorine and chlorine substituents (e.g., 4-fluorophenyl in the target compound vs. 4-chlorophenyl in ) enhance metabolic stability and influence receptor binding due to their electronegativity. The (1-phenylethyl)amino group in the target compound introduces steric hindrance compared to simpler amino substituents (e.g., 4-fluoroanilino in ), which could affect its interaction with biological targets.

Applications: Compounds with heterocyclic amino groups (e.g., 4-antipyrinyl in ) are often used to synthesize bioactive heterocycles. The target compound’s (1-phenylethyl)amino group may similarly enable derivatization for drug discovery. Analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid demonstrate utility in metal coordination chemistry, suggesting the target compound could also serve as a ligand for catalytic or therapeutic metal complexes.

Metabolic and Physicochemical Properties: The endogenous metabolite status of 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid highlights the role of amino groups in cellular processes. The target compound’s (1-phenylethyl)amino group may confer distinct metabolic pathways or toxicity profiles. Halogenated derivatives (e.g., bromo in , chloro in ) generally exhibit higher lipophilicity compared to non-halogenated analogs, impacting membrane permeability and bioavailability.

Research Findings and Limitations

  • Synthetic Utility : The target compound’s structure aligns with intermediates used in bioactive molecule synthesis, as seen in , where similar compounds serve as precursors for heterocycles.
  • Biological Activity Gaps: Direct evidence of the target compound’s biological activity is absent in the provided materials.
  • Structural Optimization : The isopropylphenyl analog demonstrates the impact of bulky substituents on solubility, a critical consideration for drug development.

Q & A

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons) and amine (δ ~2.5–3.5 ppm for NH) groups. The ketone (C=O) appears at ~200–210 ppm in ¹³C NMR .
  • 19F NMR : Confirms fluorine substitution (δ ~-110 ppm for para-fluorophenyl) .

IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine N-H bends (~1500–1600 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ peak matching C₁₉H₂₀FNO₃) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : X-ray crystallography provides definitive structural insights:

Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs) to determine bond lengths, angles, and dihedral angles .

Analysis : Compare experimental data (e.g., C=O bond length ~1.21 Å) with computational models (DFT) to validate geometry .

Applications : Resolve discrepancies in tautomeric forms or hydrogen-bonding networks that affect reactivity .

  • Case Study : A related fluorophenyl-oxobutanoic acid derivative showed planar geometry at the ketone group, critical for intermolecular interactions .

Q. What strategies address contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

Comparative SAR Analysis : Systematically compare derivatives (e.g., substituent effects on fluorophenyl or amine groups) to isolate bioactivity drivers. For example, replacing 4-fluorophenyl with 2-fluorophenyl alters metabolic stability .

Multi-Assay Validation : Test the compound in parallel assays (e.g., enzyme inhibition, cell viability) to identify context-dependent effects .

Computational Docking : Use molecular dynamics simulations to predict binding modes in target proteins (e.g., kinases or GPCRs), reconciling divergent experimental results .

Q. How can computational chemistry predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer :

DFT Calculations : Model reaction pathways (e.g., nucleophilic attack at the ketone or amine groups) to predict regioselectivity .

Solvent Effects : Simulate polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to optimize reaction yields .

Competing Pathways : Identify side reactions (e.g., over-oxidation of the butanoic acid chain) using energy profile analysis .

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